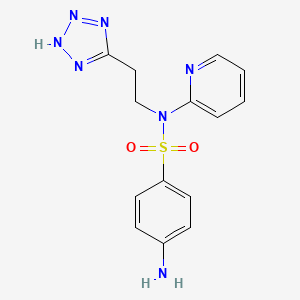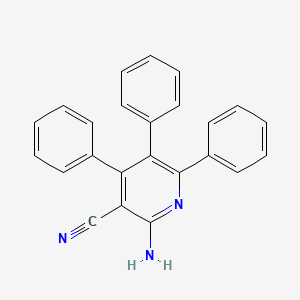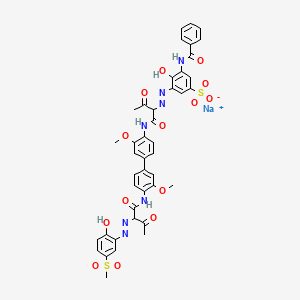
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4'-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt is a complex organosulfur compound. It is characterized by its aromatic sulfonic acid structure, which includes multiple functional groups such as hydroxyl, azo, and sulfonyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt involves multiple steps. The process typically begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors and specialized equipment for handling the various reagents and intermediates. The process is carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted aromatic compounds.
科学的研究の応用
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The azo groups can participate in redox reactions, while the hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules.
類似化合物との比較
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar properties.
p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis.
Benzenesulfonic acid: The simplest aromatic sulfonic acid, often used as a starting material for more complex compounds.
特性
CAS番号 |
70210-32-1 |
|---|---|
分子式 |
C42H38N7NaO14S2 |
分子量 |
951.9 g/mol |
IUPAC名 |
sodium;3-benzamido-4-hydroxy-5-[[1-[4-[4-[[2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-3-oxobutanoyl]amino]-3-methoxyphenyl]-2-methoxyanilino]-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C42H39N7O14S2.Na/c1-22(50)37(48-46-31-19-27(64(5,57)58)13-16-34(31)52)41(55)43-29-14-11-25(17-35(29)62-3)26-12-15-30(36(18-26)63-4)44-42(56)38(23(2)51)49-47-33-21-28(65(59,60)61)20-32(39(33)53)45-40(54)24-9-7-6-8-10-24;/h6-21,37-38,52-53H,1-5H3,(H,43,55)(H,44,56)(H,45,54)(H,59,60,61);/q;+1/p-1 |
InChIキー |
ALJYWCSPZXLTDA-UHFFFAOYSA-M |
正規SMILES |
CC(=O)C(C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O)OC)OC)N=NC4=CC(=CC(=C4O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


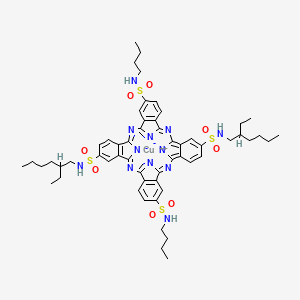
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)

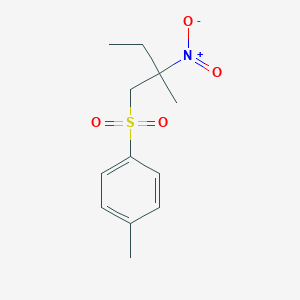

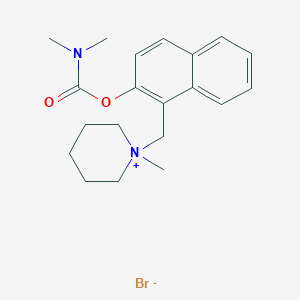
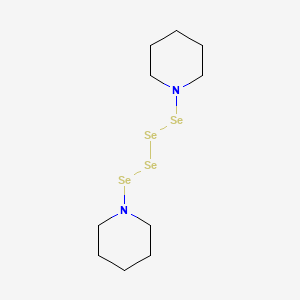
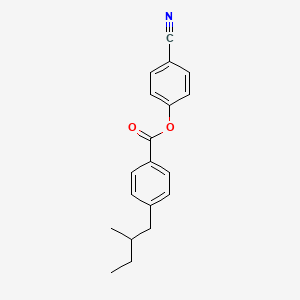
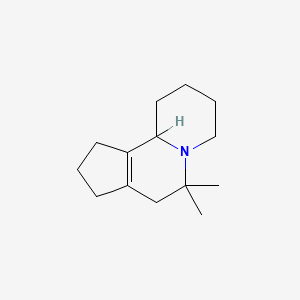
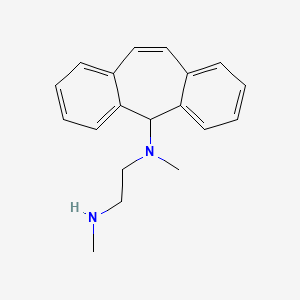
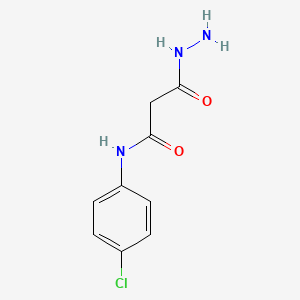
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
